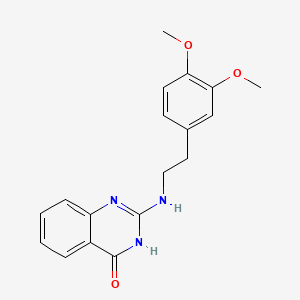![molecular formula C8H5Cl2N5S B12928689 3-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine CAS No. 55271-67-5](/img/structure/B12928689.png)
3-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((3,6-Dichloropyridazin-4-yl)thio)pyridazin-4-amine: is a chemical compound characterized by the presence of two pyridazine rings substituted with chlorine atoms and a thioether linkage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-((3,6-Dichloropyridazin-4-yl)thio)pyridazin-4-amine typically involves the reaction of 3,6-dichloropyridazine with a suitable thiol compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the thioether linkage. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in a highly pure form .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, alkoxides; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide, often with heating.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals
Biology: In biological research, 3-((3,6-Dichloropyridazin-4-yl)thio)pyridazin-4-amine is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, which could lead to the development of new therapeutic agents.
Medicine: The compound’s potential medicinal applications are being explored, particularly in the treatment of diseases where enzyme inhibition is a viable therapeutic strategy. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
作用机制
The mechanism of action of 3-((3,6-Dichloropyridazin-4-yl)thio)pyridazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity and thereby exerting its biological effects. The exact pathways and molecular interactions are still under investigation, but preliminary studies suggest that the compound may interfere with key signaling pathways involved in disease progression.
相似化合物的比较
3,6-Dichloropyridazine: A related compound with similar structural features but lacking the thioether linkage.
4-Amino-3,6-dichloropyridazine: Another similar compound with an amino group instead of the thioether linkage.
Uniqueness: The presence of the thioether linkage in 3-((3,6-Dichloropyridazin-4-yl)thio)pyridazin-4-amine distinguishes it from other similar compounds. This structural feature imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
55271-67-5 |
|---|---|
分子式 |
C8H5Cl2N5S |
分子量 |
274.13 g/mol |
IUPAC 名称 |
3-(3,6-dichloropyridazin-4-yl)sulfanylpyridazin-4-amine |
InChI |
InChI=1S/C8H5Cl2N5S/c9-6-3-5(7(10)14-13-6)16-8-4(11)1-2-12-15-8/h1-3H,(H2,11,12) |
InChI 键 |
XTVJNPDQEDBYGH-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=NC(=C1N)SC2=CC(=NN=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


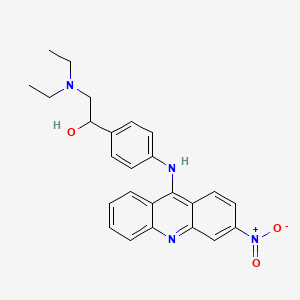
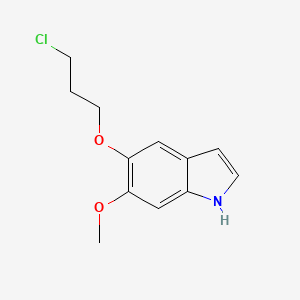
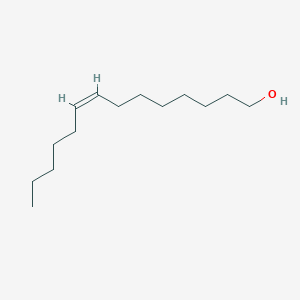
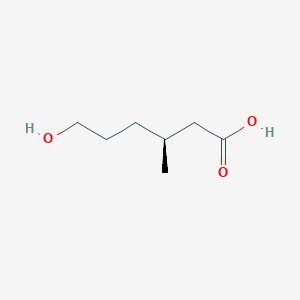
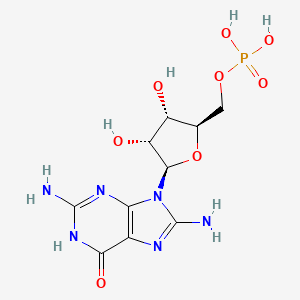
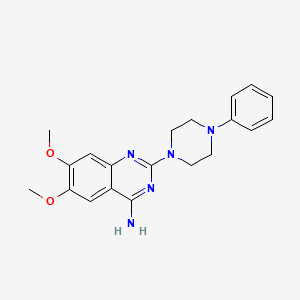
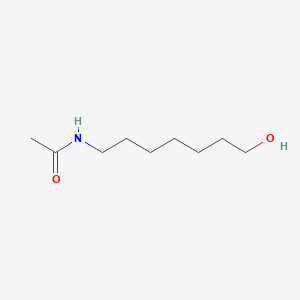

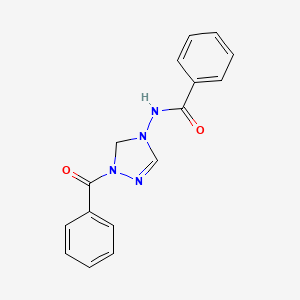
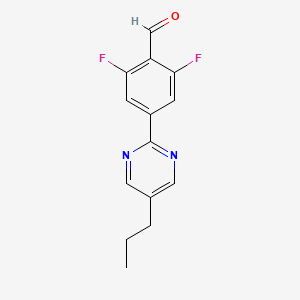
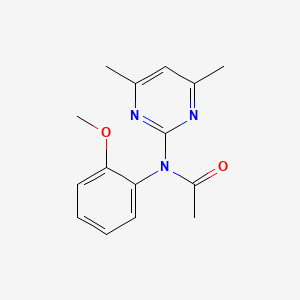
![(S)-1-(benzo[b]thiophen-2-yl)ethanamine](/img/structure/B12928687.png)
![rel-(1R,2S)--N-[1-(Fluoromethyl)-2-hydroxy-2-(4-(methylsulforyl)phenyl)ethyl]-2,2-dichloroacetamide](/img/structure/B12928694.png)
